5-(5-bromopyrimidin-2-yl)-1H-pyrazol-3-amine
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Overview
Description
5-(5-Bromopyrimidin-2-yl)-1H-pyrazol-3-amine: is a heterocyclic compound that features both a pyrazole and a bromopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromopyrimidin-2-yl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Bromopyrimidine Moiety: This can be achieved by reacting 2-bromopyrimidine with appropriate reagents under controlled conditions.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Coupling of the Two Moieties: The final step involves coupling the bromopyrimidine and pyrazole moieties under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromopyrimidin-2-yl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to form carbon-carbon bonds.
Nucleophiles: Such as amines and thiols, used in substitution reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide and sodium borohydride, used in oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the pyrazole or bromopyrimidine rings .
Scientific Research Applications
5-(5-Bromopyrimidin-2-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and antiviral compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-bromopyrimidin-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, while the pyrazole ring can participate in π-π stacking interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: A simpler compound with similar reactivity but lacking the pyrazole moiety.
5-(Phenylethynyl)pyrimidine: Another compound with a pyrimidine ring but different substituents.
4-(5-Bromopyrimidin-2-yl)morpholine: A compound with a morpholine ring instead of a pyrazole ring.
Uniqueness
5-(5-Bromopyrimidin-2-yl)-1H-pyrazol-3-amine is unique due to the presence of both the bromopyrimidine and pyrazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler compounds .
Properties
Molecular Formula |
C7H6BrN5 |
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Molecular Weight |
240.06 g/mol |
IUPAC Name |
5-(5-bromopyrimidin-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H6BrN5/c8-4-2-10-7(11-3-4)5-1-6(9)13-12-5/h1-3H,(H3,9,12,13) |
InChI Key |
HFLKQVDDRYWWRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1N)C2=NC=C(C=N2)Br |
Origin of Product |
United States |
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